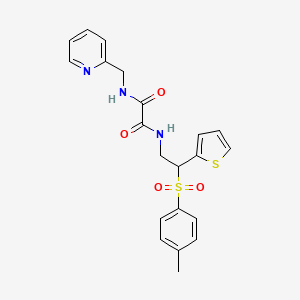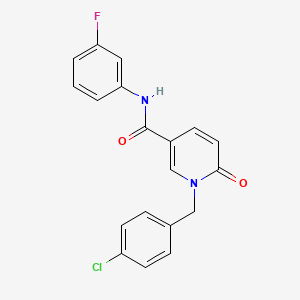![molecular formula C12H20N4OS B11252954 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-propylpentanamide](/img/structure/B11252954.png)
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-propylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-propylpentanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-propylpentanamide typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable precursor to form the thiazole ring. This can be achieved through the reaction of a thiourea derivative with a halogenated ketone under basic conditions.
Formation of the Triazole Ring: The thiazole intermediate is then subjected to a cyclization reaction with an azide compound to form the fused thiazolo-triazole structure. This step often requires the use of a catalyst such as copper(I) iodide and a base like triethylamine.
Amidation: The final step involves the introduction of the propylpentanamide moiety through an amidation reaction. This can be achieved by reacting the thiazolo-triazole intermediate with a suitable acyl chloride or anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the triazole ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazolo-triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-propylpentanamide is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases.
Industry
In industrial applications, this compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure and reactivity make it valuable for the production of high-value chemical products.
Mecanismo De Acción
The mechanism of action of N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-propylpentanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2,4-difluorobenzamide
- N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide
- N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2,2-diphenylacetamide
Uniqueness
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-propylpentanamide stands out due to its specific substitution pattern and the presence of the propylpentanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H20N4OS |
|---|---|
Peso molecular |
268.38 g/mol |
Nombre IUPAC |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-propylpentanamide |
InChI |
InChI=1S/C12H20N4OS/c1-3-5-9(6-4-2)10(17)13-11-14-15-12-16(11)7-8-18-12/h9H,3-8H2,1-2H3,(H,13,14,17) |
Clave InChI |
ZRLRJTZREKLVOU-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)C(=O)NC1=NN=C2N1CCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-3-yl)ethanone](/img/structure/B11252880.png)

![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11252885.png)

![N-(3,5-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11252898.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11252911.png)
![4-chloro-N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline](/img/structure/B11252926.png)

![6-methyl-N-[3-(methylsulfanyl)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11252929.png)
![ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate](/img/structure/B11252937.png)

![N-(2,3-Dimethylphenyl)-2-{[6-(pyridin-3-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11252943.png)
![N-(2-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11252946.png)
